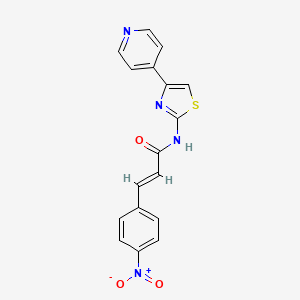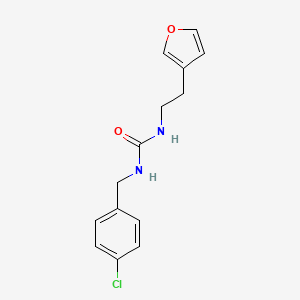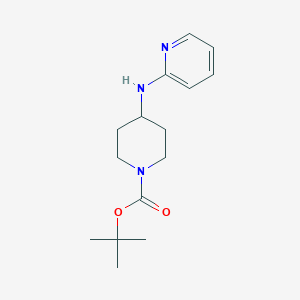![molecular formula C18H14N4O5 B2915450 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286717-30-3](/img/structure/B2915450.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide consists of an oxazolone core, which plays a significant role in its biological activity. The specific arrangement of functional groups and atoms within this structure determines its properties and potential interactions with other molecules .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups, including the oxazolone ring, the phenoxymethyl group, and the oxadiazole moiety. Understanding its reactivity can guide further synthetic modifications and applications. For instance, it may participate in nucleophilic additions, cyclizations, or other transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- A study reported the synthesis of a novel compound involving 1,3,4-oxadiazole derivatives, utilizing NMR techniques for structural determination. This compound was synthesized through a series of reactions, indicating the versatility of oxadiazole derivatives in chemical synthesis (Li Ying-jun, 2012).
Biological Activities and Applications
- Another research focused on the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors for specific proteins, showcasing their potential in addressing lung cancer, highlighting the therapeutic potential of such compounds (Ishan I. Panchal et al., 2020).
- A series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide demonstrated potent α‐glucosidase inhibitory activity, suggesting their utility in managing diabetes-related complications (M. Iftikhar et al., 2019).
Antimicrobial and Antioxidant Properties
- Research into 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives, including those related to the query compound, showed promising in vitro and in vivo anti-inflammatory activities. This indicates the potential of oxadiazole derivatives in developing new anti-inflammatory agents (S. Tariq et al., 2018).
Drug Development and Molecular Docking Studies
- Compounds based on oxadiazole structures have been investigated for their inhibitory activities against specific proteins related to cancer, demonstrating the significant role of oxadiazole derivatives in drug discovery and development (Ganesh S. Pedgaonkar et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as oxazol-2(3h)-ones, have been reported to play a significant role in the fields of organic synthesis and drug development .
Biochemical Pathways
The synthesis of similar compounds involves a tandem rearrangement/aziridination/ring-expansion reaction , which might suggest the involvement of these pathways.
Result of Action
Similar compounds have been found to display excellent to moderate activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-15(10-22-13-8-4-5-9-14(13)26-18(22)24)19-17-21-20-16(27-17)11-25-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWOJFPVONSHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)
![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)